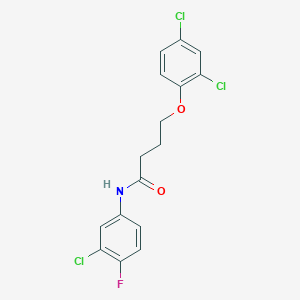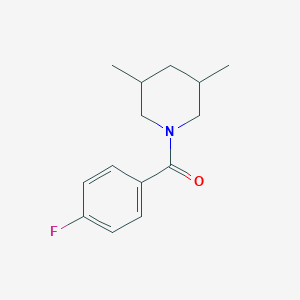![molecular formula C29H40N4O2 B3860369 N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide](/img/structure/B3860369.png)
N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide
Vue d'ensemble
Description
N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide is a complex organic compound characterized by its unique structure, which includes two 2,4,6-trimethylphenyl groups attached to a nonanediamide backbone through imine linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide typically involves the condensation reaction between 2,4,6-trimethylbenzaldehyde and nonanediamine. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to around 70-80°C for several hours, allowing the formation of the imine bonds. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor and the product is continuously collected. This approach enhances the reaction rate and improves the overall yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination under controlled temperature conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.
Mécanisme D'action
The mechanism of action of N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide involves its interaction with specific molecular targets. The imine groups can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further modulating their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-bis[(E)-(4-methoxyphenyl)methylideneamino]nonanediamide
- N,N’-bis[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]butanediamide
- N,N’-bis[(E)-(1-pyridyl)methylidene]-1,3-propanediamine
Uniqueness
N,N’-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide is unique due to the presence of the 2,4,6-trimethylphenyl groups, which provide steric hindrance and enhance the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Propriétés
IUPAC Name |
N,N'-bis[(E)-(2,4,6-trimethylphenyl)methylideneamino]nonanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O2/c1-20-14-22(3)26(23(4)15-20)18-30-32-28(34)12-10-8-7-9-11-13-29(35)33-31-19-27-24(5)16-21(2)17-25(27)6/h14-19H,7-13H2,1-6H3,(H,32,34)(H,33,35)/b30-18+,31-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFBAFIYVFWDI-GFTXTJKWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NNC(=O)CCCCCCCC(=O)NN=CC2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2,4,6-Trimethylphenoxy)butyl]morpholine](/img/structure/B3860286.png)



![1-(4-chlorophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanone;hydrobromide](/img/structure/B3860318.png)
![N-[(2-methoxyphenyl)methyl]-5-methyl-N-prop-2-enyl-1H-pyrazole-3-carboxamide](/img/structure/B3860333.png)

![N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide](/img/structure/B3860341.png)
![(E)-2-[1-(4-Chlorobenzyl)-1H-1,3-benzimidazol-2-YL]-1-(2-fluorophenyl)-1-ethenyl 2-fluorobenzoate](/img/structure/B3860350.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3860355.png)

![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3860364.png)
![4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL BENZOATE](/img/structure/B3860366.png)
![2-{5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-4-OXO-2-THIOXO-1,3-THIAZOLAN-3-YL}-3-METHYLBUTANOIC ACID](/img/structure/B3860374.png)
